molecular formula C17H16ClNO3S B13587384 2-(4-chlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid

2-(4-chlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid

Cat. No.: B13587384
M. Wt: 349.8 g/mol
InChI Key: AVYYJCSJWZTITG-UHFFFAOYSA-N
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Description

2-(4-chlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines a chlorobenzamido group with a cycloheptathiophene core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods often involve the use of sulfurizing agents such as phosphorus pentasulfide and thioglycolic acid derivatives under basic conditions .

Industrial Production Methods

Industrial production of thiophene derivatives, including 2-(4-chlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid, may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzamido group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in various biological pathways, leading to its observed biological effects. For example, it may act as an inhibitor of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-chlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid include other thiophene derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, including the combination of a chlorobenzamido group with a cycloheptathiophene core. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiophene derivatives .

Properties

Molecular Formula

C17H16ClNO3S

Molecular Weight

349.8 g/mol

IUPAC Name

2-[(4-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid

InChI

InChI=1S/C17H16ClNO3S/c18-11-8-6-10(7-9-11)15(20)19-16-14(17(21)22)12-4-2-1-3-5-13(12)23-16/h6-9H,1-5H2,(H,19,20)(H,21,22)

InChI Key

AVYYJCSJWZTITG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)O)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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